N-Methyl-L-proline monohydrate

概要

説明

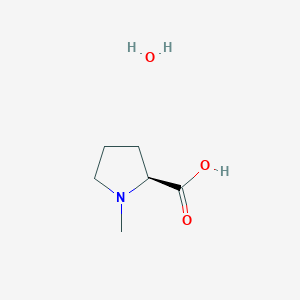

N-Methyl-L-proline monohydrate is an organic compound derived from L-proline, where the amino hydrogen is replaced by a methyl group. It is a white to off-white powder that is soluble in water and methanol . This compound is used in various scientific research applications due to its unique properties and structure.

準備方法

Synthetic Routes and Reaction Conditions: N-Methyl-L-proline monohydrate can be synthesized through several methods. One common method involves the coupling reaction of L-proline with methyl acrylate, followed by crystallization and purification . Another method involves the conversion of L-proline with chloral, followed by methylation with methyl bromide, and finally conversion with aqueous hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process includes the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product .

化学反応の分析

Peptide Coupling and Amidation

The compound serves as a chiral building block in peptide synthesis:

-

Coupling agents : Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC·HCl) facilitate amide bond formation with amino acids .

-

Enamine formation : Reacts with aldehydes/ketones to form nucleophilic enamines, enabling stereoselective C–C bond formation in aldol reactions .

Example reaction :

Oxidation

-

Pyrrolidone formation : Oxidation with KMnO₄ or H₂O₂ converts the pyrrolidine ring into N-methylpyrrolidone, a solvent and intermediate in polymer synthesis.

-

Side-chain modifications : Site-specific oxidation at C4 positions using stereospecific reagents (e.g., Mitsunobu conditions) generates hydroxyproline analogs .

Reduction

-

Proline regeneration : LiAlH₄ reduces N-methyl-L-proline monohydrate back to L-proline under anhydrous conditions.

Substitution and Derivatization

-

Methyl group substitution : Reacts with alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts, altering solubility and bioactivity.

-

Schiff base formation : Condenses with aldehydes (e.g., 2,4-dinitrobenzaldehyde) to form stable hydrazones, detectable via UV-vis spectroscopy .

Reaction conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl substitution | Methyl iodide, NaOH, aqueous | Quaternary ammonium derivatives | 58–75% | |

| Schiff base synthesis | 2,4-DNB, EtOAc, RT | Hydrazone derivatives | >90% |

Biochemical Modifications

科学的研究の応用

N-Methyl-L-proline monohydrate is widely used in scientific research due to its unique properties. Some of its applications include:

作用機序

The mechanism of action of N-Methyl-L-proline monohydrate involves its interaction with various molecular targets and pathways. It acts as a chiral auxiliary, facilitating the formation of specific stereoisomers in asymmetric synthesis. It also interacts with enzymes and receptors, influencing biochemical pathways and metabolic processes .

類似化合物との比較

L-Proline: The parent compound from which N-Methyl-L-proline monohydrate is derived.

N-Benzyl-L-proline: Another derivative of L-proline with a benzyl group instead of a methyl group.

N-Acetyl-L-proline: A derivative with an acetyl group.

Uniqueness: this compound is unique due to its specific methyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in asymmetric synthesis and as a chiral auxiliary, setting it apart from other proline derivatives .

生物活性

N-Methyl-L-proline monohydrate is a derivative of the amino acid proline, which has garnered attention for its unique biological activities. This article explores its biological activity, focusing on its roles in cellular processes, potential therapeutic applications, and relevant research findings.

N-Methyl-L-proline is a cyclic imino acid characterized by a methyl group attached to the nitrogen of the proline structure. This modification alters its physicochemical properties, influencing its solubility and interaction with biological molecules. The molecular formula is , with a molecular weight of approximately 129.16 g/mol.

Biological Roles

- Cellular Metabolism :

- Antimicrobial Activity :

- Stabilization of Proteins :

Case Studies and Experimental Evidence

- Griselimycins : A notable study highlighted the incorporation of 4-methylproline into griselimycin compounds, which exhibit potent anti-tuberculosis activity. The presence of methylproline enhances metabolic stability and reduces degradation in biological systems . This suggests that modifications like N-Methyl-L-proline could enhance the efficacy of therapeutic peptides.

- Proline Metabolism : A comprehensive review discussed how proline metabolism contributes to cell behavior, including proliferation and migration. The manipulation of proline pathways can lead to both beneficial outcomes (like tissue repair) and adverse effects (such as promoting cancer cell invasiveness) .

Comparative Analysis

The following table summarizes key findings related to N-Methyl-L-proline's biological activity compared to L-proline:

| Property/Activity | N-Methyl-L-Proline | L-Proline |

|---|---|---|

| Chemical Structure | Methylated form of proline | Standard cyclic amino acid |

| Role in Protein Stability | Enhances stability | Acts as a stabilizer |

| Metabolic Pathways | Similar to L-proline | Involved in energy metabolism |

| Antimicrobial Properties | Potential contributor via PrAMPs | Present in proline-rich antimicrobial peptides |

| Impact on Cell Behavior | May influence proliferation | Induces stem cell proliferation |

特性

IUPAC Name |

(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBKFJZWNAVSHW-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583529 | |

| Record name | 1-Methyl-L-proline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199917-42-5 | |

| Record name | 1-Methyl-L-proline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。